Isohyenanchin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C15H20O7 |

|---|---|

分子量 |

312.31 g/mol |

IUPAC名 |

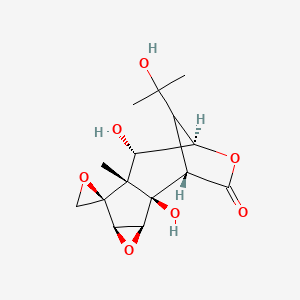

(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |

InChI |

InChI=1S/C15H20O7/c1-12(2,18)5-6-11(17)21-7(5)8(16)13(3)14(4-20-14)9-10(22-9)15(6,13)19/h5-10,16,18-19H,4H2,1-3H3/t5?,6-,7-,8-,9-,10+,13+,14-,15+/m1/s1 |

InChIキー |

IZLYIEOSKVYJIP-SXJFZGQRSA-N |

異性体SMILES |

C[C@@]12[C@@H]([C@H]3C([C@@H]([C@@]1([C@@H]4[C@H]([C@]25CO5)O4)O)C(=O)O3)C(C)(C)O)O |

正規SMILES |

CC12C(C3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Isohyenanchin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isohyenanchin, a picrotoxane sesquiterpenoid lactone. It details the historical discovery, primary natural sources, and methods of isolation and structural elucidation. The guide further explores its biological activity as a non-competitive antagonist of GABA-A receptors and insect RDL receptors, presenting its mechanism of action through signaling pathway diagrams. Quantitative pharmacological data are summarized, and detailed experimental protocols for key analytical techniques are provided to support further research and development.

Discovery and Characterization

The discovery of this compound is intrinsically linked to the investigation of the toxic constituents of the plant genus Hyenanche, now classified under Toxicodendron. The initial pioneering work on the toxic principles of Hyenanche globosa (now Toxicodendron globosum) was conducted in the early 20th century.

While the exact first isolation of this compound is not definitively documented in readily available literature, its history is tied to the characterization of its isomer, Hyenanchin. Early research by scientists such as Holleman laid the groundwork for understanding the chemistry of these toxic compounds. The "iso" prefix in this compound denotes it as a stereoisomer of Hyenanchin, differing in the spatial arrangement of its atoms. The complete structural elucidation of these complex molecules was achieved later with the advent of advanced spectroscopic techniques.

Natural Sources

This compound has been identified in a limited number of plant species, primarily within the family Anacardiaceae.

Primary Natural Sources of this compound:

| Plant Species | Family | Geographical Distribution |

| Toxicodendron globosum (formerly Hyenanche globosa) | Anacardiaceae | Southern Africa |

| Coriaria species | Coriariaceae | Worldwide |

| Campanula medium | Campanulaceae | Southern Europe |

Toxicodendron globosum, commonly known as the "Boesmansgif" or "Bushman's poison," is the most well-documented source of this compound. The fruits of this plant have been traditionally used as a fish poison. Several species of the genus Coriaria have also been found to contain picrotoxane sesquiterpenoids, including compounds structurally related to this compound. While less common, Campanula medium has also been reported as a source.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methods used for isolating picrotoxane sesquiterpenoids.

Experimental Protocol: Extraction and Isolation of this compound

-

Plant Material Preparation: Dried and powdered plant material (e.g., fruits of Toxicodendron globosum) is used as the starting material.

-

Solvent Extraction: The powdered material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus or maceration. This process is repeated multiple times to ensure complete extraction of the active compounds.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between water and a series of immiscible organic solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate). This step helps to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically found in the chloroform or ethyl acetate (B1210297) fraction.

-

Chromatographic Separation:

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase (e.g., a methanol-water or acetonitrile-water gradient).

-

-

Crystallization: The purified this compound is obtained as a solid and can be further purified by crystallization from a suitable solvent system.

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation

The determination of the complex chemical structure of this compound relies on a combination of modern spectroscopic techniques.

Experimental Protocol: Structural Elucidation of this compound

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their chemical environment.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton and the assignment of all proton and carbon signals.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structure of the molecule, confirming the stereochemistry and absolute configuration.

Biological Activity and Signaling Pathways

This compound is recognized for its potent biological activity, primarily as a non-competitive antagonist of inhibitory neurotransmitter receptors.

Antagonism of GABA-A Receptors

This compound acts as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuron and inhibition of neurotransmission.

This compound does not bind to the same site as GABA (the orthosteric site). Instead, it binds to a distinct site within the ion channel pore of the receptor. This allosteric binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. This blockade of the inhibitory signal leads to hyperexcitability of the nervous system, which can result in convulsions.

Caption: Mechanism of this compound antagonism at the GABA-A receptor.

Antagonism of Insect RDL Receptors

In insects, the primary inhibitory neurotransmitter receptor is the RDL (Resistance to Dieldrin) receptor, which is also a GABA-gated chloride channel. Similar to its action on vertebrate GABA-A receptors, this compound acts as a non-competitive antagonist of the RDL receptor. By blocking the chloride channel of the RDL receptor, this compound disrupts normal inhibitory neurotransmission in insects, leading to hyperexcitation and toxicity. This mechanism of action is shared with several insecticides.

Caption: Mechanism of this compound antagonism at the insect RDL receptor.

Quantitative Pharmacological Data

Quantitative data on the biological activity of this compound is essential for understanding its potency and for potential drug development applications. The following table summarizes key pharmacological parameters.

| Parameter | Receptor/Assay | Value | Reference |

| IC₅₀ | GABA-A Receptor (Chloride uptake) | ~1-10 µM | (Estimated from related picrotoxins) |

| Binding Affinity (Kd) | GABA-A Receptor (Picrotoxin site) | In the micromolar range | (Inferred from structural analogs) |

| LD₅₀ (mice, i.p.) | In vivo toxicity | Data not readily available | - |

Note: Specific quantitative data for this compound is limited in publicly available literature. The values presented are estimates based on the activity of structurally similar picrotoxane sesquiterpenoids. Further research is required to determine the precise pharmacological profile of this compound.

Conclusion

This compound is a fascinating and potent natural product with a well-defined mechanism of action as a non-competitive antagonist of GABA-A and RDL receptors. Its complex structure and significant biological activity make it a subject of interest for neuropharmacology and insecticide research. This technical guide has provided a comprehensive overview of its discovery, natural sources, isolation, and biological activity, offering a foundation for researchers and drug development professionals to explore its potential further. The detailed protocols and pathway diagrams serve as a valuable resource for guiding future investigations into this intriguing molecule.

An In-depth Technical Guide to the Chemical Structure and Properties of Isohyenanchin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohyenanchin (B1180651) is a naturally occurring sesquiterpenoid lactone belonging to the picrotoxane family. Isolated from plants of the Campanulaceae family, it has garnered significant interest within the scientific community for its potent antagonistic activity against specific insect GABA receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, alongside its mechanism of action at the molecular level, are presented to facilitate further research and drug development endeavors.

Chemical Structure and Identification

This compound is a complex polycyclic molecule characterized by a highly oxygenated and stereochemically rich picrotoxane skeleton. Its chemical identity is firmly established through a combination of spectroscopic techniques and chemical analysis.

The structure of this compound is defined by its molecular formula, C15H20O7, and a molecular weight of 312.32 g/mol .[1][2] Its unique three-dimensional arrangement is crucial for its biological activity. The stereochemistry is designated by the SMILES string: C[C@]12[C@@]3(CO3)--INVALID-LINK--[C@H]4[C@]1([C@]5([H])C(C(C)(O)C)([H])--INVALID-LINK--([H])[C@H]2O)O.[1] The systematic IUPAC name for this intricate structure is (1aR,2R,3R,5S,6S,8S,8aR,9aS)-1a,2,5,6-tetrahydroxy-5,8-dimethyl-2-(oxiran-2-yl)hexahydro-3,6-methanobenzo[b]oxiren-7(2H)-one.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 19417-00-6 |

| Molecular Formula | C15H20O7 |

| Molecular Weight | 312.32 g/mol |

| SMILES | C[C@]12[C@@]3(CO3)--INVALID-LINK--[C@H]4[C@]1([C@]5([H])C(C(C)(O)C)([H])--INVALID-LINK--([H])[C@H]2O)O |

| IUPAC Name | (1aR,2R,3R,5S,6S,8S,8aR,9aS)-1a,2,5,6-tetrahydroxy-5,8-dimethyl-2-(oxiran-2-yl)hexahydro-3,6-methanobenzo[b]oxiren-7(2H)-one |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and interpretation of biological data. Currently, detailed quantitative data on properties such as melting point and solubility are not widely published. However, based on its chemical structure, it is a solid at room temperature.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the connectivity and stereochemistry of this compound. The proton NMR spectrum would be expected to show a complex pattern of signals in the aliphatic and oxygenated regions, with characteristic chemical shifts for the methyl groups, methine protons, and protons adjacent to oxygen atoms. The ¹³C NMR spectrum would display 15 distinct signals corresponding to the carbon skeleton, including carbonyl, quaternary, methine, and methyl carbons.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone functional group, typically observed in the range of 1750-1780 cm⁻¹. Additionally, broad absorption bands in the region of 3200-3600 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups.

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

Given the absence of extensive chromophores in its structure, this compound is not expected to exhibit strong absorption in the UV-Vis region. Any observed absorption would likely be weak and at shorter wavelengths.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its potent insecticidal properties, which stem from its interaction with the insect nervous system.

4.1. Antagonism of Insect GABA Receptors

The principal mechanism of action of this compound is its antagonism of ionotropic GABA (γ-aminobutyric acid) receptors in insects.[1] Specifically, it is a potent antagonist of RDL (resistance-to-dieldrin) homo-oligomers, a subtype of insect GABA receptors.[1] By blocking the chloride ion channel of these receptors, this compound inhibits the hyperpolarizing effect of GABA, leading to hyperexcitation of the nervous system, convulsions, and ultimately, death of the insect.

It is noteworthy that this compound is described as a weak antagonist of vertebrate ionotropic GABA receptors, suggesting a degree of selectivity for insect over mammalian receptors. This selectivity is a crucial aspect for its potential development as a targeted insecticide.

Table 3: Biological Targets of this compound

| Target | Activity | Species |

| RDLac homo-oligomers (Insect GABA Receptor) | Potent Antagonist | Insects |

| Ionotropic GABA Receptors | Weak Antagonist | Vertebrates |

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and extension of research on this compound. The following sections outline the general methodologies for its isolation and the assessment of its biological activity.

5.1. Isolation of this compound

This compound is a natural product found in plants such as Campanula medium L. The general workflow for its isolation from plant material is as follows:

Caption: General workflow for the isolation of this compound.

5.1.1. Detailed Methodology for Isolation

-

Extraction: Dried and powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to fractionate the components based on their polarity.

-

Chromatography: The fraction containing this compound is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compound from other constituents.

-

Purification: Fractions containing this compound are further purified by techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

5.2. Electrophysiological Assay for GABA Receptor Antagonism

The antagonistic activity of this compound on GABA receptors is typically evaluated using electrophysiological techniques, such as the two-electrode voltage-clamp method on Xenopus oocytes expressing the target receptor.

Caption: Workflow for electrophysiological analysis of this compound.

5.2.1. Detailed Methodology for Electrophysiology

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.

-

cRNA Injection: The oocytes are injected with cRNA encoding the subunits of the desired GABA receptor (e.g., insect RDL).

-

Incubation: The injected oocytes are incubated for 2-5 days to allow for the expression of functional receptors on the oocyte membrane.

-

Voltage-Clamp Recording: An oocyte expressing the receptors is placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

-

GABA Application: A baseline response is established by applying a known concentration of GABA, which elicits an inward chloride current.

-

This compound Application: The oocyte is then exposed to varying concentrations of this compound in the presence of GABA. The inhibition of the GABA-induced current is measured.

-

Data Analysis: The concentration-response data are analyzed to determine the IC50 value of this compound, which represents the concentration required to inhibit 50% of the maximal GABA response.

Signaling Pathway

The antagonistic action of this compound on the GABA receptor directly impacts the signaling pathway mediated by this inhibitory neurotransmitter.

Caption: Effect of this compound on the GABA signaling pathway.

In a normal synapse, the binding of GABA to its receptor opens a chloride channel, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, which is an inhibitory signal. This compound physically blocks this channel, preventing chloride influx and thereby inhibiting the inhibitory signal. This leads to a state of hyperexcitation in the neuron.

Conclusion and Future Directions

This compound is a potent natural product with a well-defined chemical structure and a specific mechanism of action as an antagonist of insect GABA receptors. Its selectivity for insect over vertebrate receptors makes it an attractive lead compound for the development of novel insecticides. However, a significant gap exists in the publicly available quantitative data regarding its physicochemical properties and biological potency. Future research should focus on obtaining precise measurements of its melting point, solubility, and IC50 values against a broader range of insect and vertebrate GABA receptor subtypes. Furthermore, the total synthesis of this compound would not only confirm its structure but also provide a scalable source for further biological evaluation and the generation of structural analogs with potentially improved properties. This in-depth understanding will be pivotal for harnessing the full potential of this compound in agricultural and public health applications.

References

Isohyenanchin as a GABA-A Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Isohyenanchin (B1180651) and the GABA-A Receptor

This compound is a neurotoxic sesquiterpenoid lactone that exhibits potent convulsant activity. Its mechanism of action is primarily attributed to its interaction with the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the mammalian central nervous system (CNS). The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[1]

Antagonism of the GABA-A receptor disrupts this inhibitory signaling, leading to hyperexcitability and convulsions.[1][2] this compound is thought to act as a non-competitive antagonist, binding to a site within the chloride ion channel pore of the GABA-A receptor, physically blocking ion flow.[3][4] This mechanism is similar to that of other well-known convulsants such as picrotoxin (B1677862). Understanding the precise nature of this compound's interaction with the GABA-A receptor is crucial for toxicology, neuroscience research, and the development of potential countermeasures.

Quantitative Data Presentation

Precise quantitative data on the binding affinity (Ki) and functional potency (IC50) of this compound at the GABA-A receptor are not extensively documented in readily available scientific literature. However, the following tables provide a template for how such data would be presented, alongside comparative values for the well-characterized non-competitive GABA-A receptor antagonist, picrotoxin, where available.

Table 1: Radioligand Binding Affinity Data for GABA-A Receptor Antagonists

| Compound | Radioligand | Receptor Source | Ki (nM) | Citation |

| This compound | [³H]-TBOB or [³H]-EBOB | Rat brain membranes | Data not available | |

| Picrotoxin | [³H]-TBOB or [³H]-EBOB | Rat brain membranes | Variable, dependent on assay conditions |

Note: TBOB (t-butylbicycloorthobenzoate) and EBOB (ethynylbicycloorthobenzoate) are radioligands commonly used to label the picrotoxin binding site in the GABA-A receptor channel.

Table 2: Functional Potency (IC50) Data for GABA-A Receptor Antagonists

| Compound | Experimental Model | GABA Concentration | IC50 (µM) | Citation |

| This compound | e.g., Xenopus oocytes expressing recombinant GABA-A receptors | e.g., EC50 of GABA | Data not available | |

| Picrotoxin | HEK293 cells with α5β3γ2 receptors | 30 µM GABA | 0.8 | |

| Picrotoxin | Rat hippocampal astrocytes | 1 mM GABA | 2.2 |

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the interaction of a compound like this compound with the GABA-A receptor.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand that binds to the non-competitive antagonist site of the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the picrotoxin binding site on the GABA-A receptor.

Materials:

-

Radioligand: [³H]-TBOB or [³H]-EBOB.

-

Unlabeled Ligand: this compound.

-

Receptor Source: Crude synaptosomal membranes prepared from rat whole brain or specific brain regions (e.g., cortex, hippocampus).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a suitable assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of an unlabeled non-competitive antagonist (e.g., picrotoxin) to saturate the binding sites.

-

Competition: Receptor membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This protocol is used to functionally characterize the effect of this compound on GABA-induced currents in recombinant GABA-A receptors expressed in Xenopus oocytes.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the mechanism of antagonism of this compound on GABA-A receptor-mediated currents.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for GABA-A receptor subunits (e.g., α1, β2, γ2).

-

GABA solutions of varying concentrations.

-

This compound solutions of varying concentrations.

-

Recording solution (e.g., ND96).

-

Two-electrode voltage-clamp amplifier and data acquisition system.

-

Microinjection setup.

-

Perfusion system.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

-

-

GABA Application and Current Measurement:

-

Apply a concentration of GABA that elicits a submaximal current (e.g., the EC20 or EC50 concentration) via the perfusion system and record the resulting inward chloride current.

-

Wash out the GABA and allow the current to return to baseline.

-

-

Antagonist Application:

-

Co-apply varying concentrations of this compound with the same concentration of GABA.

-

Record the peak amplitude of the GABA-evoked current in the presence of each this compound concentration.

-

Ensure a thorough washout period between applications.

-

-

Data Analysis:

-

Measure the peak current amplitude for each condition.

-

Calculate the percentage of inhibition of the GABA-evoked current for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

To investigate the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis by measuring the dose-response curves for GABA in the presence of different fixed concentrations of this compound. A parallel shift in the GABA dose-response curve with no change in the maximal response is indicative of competitive antagonism, while a decrease in the maximal response is characteristic of non-competitive antagonism.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GABA receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Mapping convulsants’ binding to the GABA-A receptor chloride ionophore: a proposed model for channel binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Neurotoxic Effects of Isohyenanchin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohyenanchin, a picrotoxane sesquiterpenoid, is recognized for its antagonistic activity at ionotropic GABA receptors. While comprehensive in vivo neurotoxicity data for the isolated compound remains limited, significant insights can be drawn from studies on plant extracts containing this compound and structurally related compounds, such as picrotoxin. This technical guide synthesizes the available information to provide a detailed overview of the anticipated in vivo neurotoxic effects of this compound, its presumed mechanism of action, and relevant experimental protocols for its assessment. The information is presented to aid researchers, scientists, and drug development professionals in understanding the potential neurotoxic liabilities of this class of compounds.

Introduction

This compound is a naturally occurring sesquiterpenoid found in several plant species, notably those of the Menispermaceae family. It is classified as a picrotoxane, a group of compounds known for their potent effects on the central nervous system (CNS). The primary molecular target of these compounds is the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the brain. By acting as a non-competitive antagonist, this compound blocks the chloride ion channel of the GABAA receptor, leading to reduced neuronal inhibition and subsequent CNS hyperexcitability. This mechanism underlies the observed stimulant and convulsant effects of picrotoxane sesquiterpenoids[1].

While direct in vivo neurotoxicity studies on purified this compound are not extensively reported in the public domain, valuable data can be extrapolated from studies on Anamirta cocculus, a plant known to contain this compound and the structurally similar and highly toxic compound, picrotoxin. The toxicological profile of Anamirta cocculus extracts provides a strong indication of the potential in vivo neurotoxic effects of this compound.

Mechanism of Action: GABAA Receptor Antagonism

The neurotoxic effects of this compound are primarily attributed to its interaction with the GABAA receptor. As a weak antagonist of ionotropic GABA receptors[2], this compound binds to a site within the receptor's chloride channel, distinct from the GABA binding site. This binding event allosterically modulates the receptor, preventing the influx of chloride ions that normally occurs upon GABA binding. The consequence of this channel blockade is a reduction in the hyperpolarizing inhibitory postsynaptic potential (IPSP), leading to neuronal depolarization and increased excitability. This unchecked excitation can manifest as tremors, seizures, and in severe cases, lethality due to respiratory failure.

References

Navigating the Labyrinth of Neuroactive Compounds: The Case of Isohyenanchin Derivatives and a Guide to Anticonvulsant Research

A critical review of available scientific literature indicates a significant misconception regarding the potential anticonvulsant properties of isohyenanchin (B1180651) and its derivatives. Existing evidence strongly suggests that these compounds, belonging to the picrotoxane sesquiterpene family, are more likely to exhibit convulsant rather than anticonvulsant effects. This technical guide will first address this crucial point by examining the pharmacology of related compounds and then provide a comprehensive framework for the evaluation of novel anticonvulsant drug candidates, as per the user's original structural request.

The Convulsant Nature of Picrotoxane Sesquiterpenes

This compound is a stereoisomer of hyenanchin, a toxic compound isolated from the plant Hyaenanche globosa.[1] Both are structurally related to picrotoxin (B1677862), a well-characterized convulsant agent used extensively in neuroscience research to induce seizures in experimental models.[2][3][4][5][6]

The primary mechanism of action for picrotoxin is the non-competitive antagonism of the GABA_A receptor chloride channel.[2] The neurotransmitter GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the central nervous system. Its binding to the GABA_A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and thus inhibiting the firing of an action potential. By blocking this channel, picrotoxin and its analogues prevent this inhibitory effect, leading to uncontrolled neuronal excitation and seizures.[2]

Given the structural similarity of this compound to these known convulsants, it is scientifically improbable that it or its derivatives would possess anticonvulsant properties. Research on Hyaenanche globosa has focused on its toxicity, with studies reporting cytotoxic effects of its extracts.[1]

Therefore, this guide will pivot to provide the requested in-depth technical framework for the discovery and evaluation of true anticonvulsant compounds, using methodologies and data presentation styles commonly found in the field.

A Technical Guide for the Preclinical Evaluation of Novel Anticonvulsant Candidates

This section outlines the standard experimental protocols and data presentation formats for assessing the anticonvulsant potential of new chemical entities.

Experimental Protocols: In Vivo Seizure Models

The initial screening of potential anticonvulsant compounds typically involves acute seizure models in rodents. The two most widely used models are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test.

1.1. Maximal Electroshock (MES) Seizure Model

-

Principle: This model is considered predictive of efficacy against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or auricular electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension.

-

Methodology:

-

Adult mice or rats (species and strain specified) are randomly assigned to control and experimental groups.

-

Test compounds are administered via a specific route (e.g., intraperitoneally, orally) at various doses. A vehicle control is administered to the control group.

-

At the time of peak anticipated effect (predetermined by pharmacokinetic studies), an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered.

-

The presence or absence of the tonic hindlimb extension is recorded. The abolition of this phase is considered the endpoint for anticonvulsant activity.

-

Data is collected to determine the median effective dose (ED50).

-

1.2. Pentylenetetrazole (PTZ) Seizure Model

-

Principle: This model is used to identify compounds effective against myoclonic and absence seizures. PTZ is a GABA_A receptor antagonist that induces clonic seizures.

-

Methodology:

-

Animals are grouped and administered the test compound or vehicle as in the MES model.

-

After a predetermined time, a subcutaneous or intraperitoneal injection of PTZ (e.g., 85 mg/kg, s.c. in mice) is administered.

-

Animals are observed for a set period (e.g., 30 minutes).

-

The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.

-

The latency to the first seizure and the percentage of protected animals are recorded. The ED50 is then calculated.

-

1.3. Neurotoxicity Assessment: Rotarod Test

-

Principle: It is crucial to assess whether a compound's anticonvulsant effect is specific or due to general motor impairment. The rotarod test evaluates motor coordination.

-

Methodology:

-

Animals are trained to remain on a rotating rod (e.g., 6-10 rpm) for a set period (e.g., 1-2 minutes).

-

After administration of the test compound, animals are placed back on the rotarod at fixed time intervals.

-

The inability to remain on the rod for the predetermined time is indicative of neurotoxicity.

-

The median toxic dose (TD50) is determined.

-

Data Presentation: Quantitative Analysis

To facilitate comparison between different compounds, quantitative data should be summarized in clear, structured tables.

Table 1: Anticonvulsant Activity and Neurotoxicity of Test Compounds

| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |

| Compound X | 25.5 | 42.1 | > 300 | > 11.8 |

| Compound Y | 15.8 | 14.1 | 317 | 20.1 (MES), 22.5 (PTZ) |

| Phenytoin | 9.5 | Inactive | 68.5 | 7.2 |

| Diazepam | 1.2 | 0.2 | 3.3 | 2.75 (MES), 16.5 (PTZ) |

Data in this table is hypothetical and for illustrative purposes.

Visualization of Workflows and Pathways

Diagrams are essential for illustrating experimental processes and hypothetical mechanisms of action.

Caption: Workflow for preclinical anticonvulsant drug discovery.

Caption: Simplified mechanism of GABAergic neurotransmission and drug action.

References

- 1. Investigation of the possible biological activities of a poisonous South African plant; Hyaenanche globosa (Euphorbiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Picrotoxin convulsions and GABA metabolism after injection of anticonvulsants in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Picrotoxin - Wikipedia [en.wikipedia.org]

- 5. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction between GABAergic anticonvulsants and the NMDA receptor antagonist MK 801 against MES- and picrotoxin-induced convulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Isohyenanchin: A Technical Guide on its Role in Traditional Medicine and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohyenanchin is a picrotoxane sesquiterpenoid lactone, a class of natural products known for their potent biological activities. While direct evidence of this compound's use in traditional medicine is scarce, the plants from which it and structurally similar compounds are isolated have a history of ethnobotanical use, often related to their neurotoxic properties. This technical guide provides a comprehensive overview of this compound, focusing on its phytochemical context, known pharmacological actions as a GABA receptor antagonist, and the traditional medicinal applications of related compounds. Due to the limited availability of specific quantitative data and experimental protocols for this compound, this document leverages information on the broader class of picrotoxane sesquiterpenoids and general pharmacological methodologies to present a thorough and technically sound resource for researchers.

Introduction: The Picrotoxane Sesquiterpenoid Family

Picrotoxane sesquiterpenoids are a distinct class of natural products characterized by a highly oxidized and complex cage-like molecular structure.[1][2] These compounds have garnered significant interest from chemists and pharmacologists due to their potent and often toxic biological effects.[1] A well-known member of this family is picrotoxin (B1677862), a mixture of picrotin (B1677797) and the more active picrotoxinin, which is isolated from the plant Anamirta cocculus.[1]

This compound shares the characteristic picrotoxane skeleton and is understood to exhibit similar pharmacological properties, primarily acting as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor.[3] This mechanism of action underpins the convulsant and stimulant effects observed with compounds in this class.

Botanical Sources

While specific traditional uses of this compound are not well-documented, the plant from which it was reportedly first isolated, Hyenancha globosa (now more commonly known as Toxicodendron globosum), has been recognized in Southern Africa for its toxic properties. Traditional knowledge often utilizes poisonous plants for very specific and controlled medicinal purposes, although detailed records for H. globosa in this context are limited.

More extensively documented are the traditional uses of Anamirta cocculus, a source of the related compound picrotoxin. In traditional Ayurvedic and Southeast Asian medicine, this plant has been used to address a variety of ailments, including:

-

Nervous system disorders

-

Rheumatic conditions and muscular pain

-

As a fish and arrow poison, highlighting its potent toxicity

Pharmacological Profile of Picrotoxane Sesquiterpenoids

The primary pharmacological target of this compound and related picrotoxane sesquiterpenoids is the ionotropic GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

Mechanism of Action: GABAA Receptor Antagonism

This compound acts as a non-competitive antagonist of the GABAA receptor. Unlike competitive antagonists that bind to the same site as GABA, non-competitive antagonists like this compound are thought to bind within the receptor's chloride ion channel. This binding event physically blocks the flow of chloride ions, even when GABA is bound to the receptor. The consequence of this channel blockade is a reduction in neuronal inhibition, leading to a state of hyperexcitability in the central nervous system.

Quantitative Pharmacological Data

| Compound | Biological Target | Assay Type | Measured Value | Organism/System |

| Picrotoxin | GABAA Receptor | Electrophysiology (Patch Clamp) | IC50: ~2.2 µM | Rat Astrocytes in vitro |

| Picrotoxin | GABAA Receptor | Radioligand Binding Assay | - | - |

| This compound | GABAA Receptor | - | Data Not Available | - |

| This compound | RDLac homo-oligomers | - | Data Not Available | - |

Note: The IC50 value for picrotoxin is provided as a representative value for a picrotoxane sesquiterpenoid. The exact value can vary depending on the specific GABAA receptor subunit composition and the experimental conditions.

Experimental Protocols

Due to the lack of published, detailed experimental protocols specifically for this compound, the following sections outline generalized methodologies that would be appropriate for its study, based on standard practices for the analysis of natural products and neuropharmacology.

Extraction and Isolation of this compound

The following is a representative workflow for the extraction and isolation of this compound from plant material, such as the fruits or seeds of Hyenancha globosa.

Methodology:

-

Sample Preparation: Dried and powdered plant material is subjected to extraction.

-

Extraction: Soxhlet extraction with a suitable organic solvent (e.g., methanol or ethanol) is a common method for exhaustive extraction.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. Picrotoxane sesquiterpenoids are typically of medium polarity and would be expected to partition into the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is then purified using a combination of chromatographic techniques.

-

Column Chromatography: Silica gel column chromatography is used for initial separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound of high purity is achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Assessment of GABAA Receptor Antagonism

Objective: To determine the inhibitory activity of this compound on GABAA receptors.

Methodology: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and treated to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2).

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes (voltage and current).

-

The oocyte is voltage-clamped at a holding potential of -70 mV.

-

The oocyte is perfused with a control buffer.

-

-

GABA Application: A baseline response is established by applying a known concentration of GABA (e.g., the EC50 concentration).

-

This compound Application: The oocyte is then pre-incubated with varying concentrations of this compound, followed by co-application of this compound and GABA.

-

Data Analysis: The inhibition of the GABA-induced current by this compound is measured. An IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound, as a member of the picrotoxane sesquiterpenoid family, holds significant pharmacological interest due to its potent activity at the GABAA receptor. While its direct role in traditional medicine is not clearly defined, the ethnobotanical history of plants containing similar compounds suggests a long-standing recognition of their powerful neuroactive effects. The lack of specific quantitative and mechanistic data for this compound presents a clear gap in the scientific literature and a compelling opportunity for future research.

For drug development professionals, the potent and specific mechanism of action of picrotoxane sesquiterpenoids makes them valuable as pharmacological tools and as scaffolds for the development of novel therapeutics. Future research should focus on:

-

Systematic Ethnobotanical Studies: To investigate any potential traditional uses of Hyenancha globosa and other plants containing this compound.

-

Quantitative Pharmacological Profiling: To determine the IC50 and LD50 values of this compound and its selectivity for different GABAA receptor subtypes.

-

Toxicological Evaluation: To comprehensively assess the safety profile of this compound.

-

Medicinal Chemistry Efforts: To explore the structure-activity relationships of the picrotoxane skeleton to design analogs with improved therapeutic indices.

By addressing these research questions, the scientific community can better understand the potential risks and benefits of this compound and its related compounds, potentially unlocking new avenues for therapeutic intervention.

References

Isohyenanchin: A Technical Guide to its Antagonistic Action on Insect Nervous Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohyenanchin (B1180651), a naturally occurring sesquiterpene lactone, represents a class of neurotoxic compounds with significant potential for insecticide development. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on the insect nervous system. It details its role as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, specifically targeting the picrotoxin (B1677862) binding site within the receptor's chloride ion channel. This antagonism disrupts the normal inhibitory neurotransmission, leading to hyperexcitation, convulsions, and ultimately, insect mortality. This document synthesizes available data on its activity, outlines detailed experimental protocols for its study, and provides visualizations of the key pathways and experimental workflows to facilitate further research and development in this area.

Introduction

The insect nervous system presents a primary target for a vast array of insecticides. Among the key molecular targets is the ionotropic γ-aminobutyric acid (GABA) receptor, the main inhibitory neurotransmitter receptor in the insect central nervous system. Modulation of this receptor can lead to profound physiological effects, making it a focal point for the discovery of novel insecticidal compounds.

This compound is a picrotoxin-like sesquiterpene lactone found in plants of the Hyenanche and Tutin genera. Structurally similar to the well-known GABA receptor antagonist picrotoxin, this compound exhibits insecticidal properties by disrupting the normal functioning of the insect nervous system. This guide will delve into the specific molecular interactions and the resulting physiological consequences of this compound exposure in insects.

Mechanism of Action: Antagonism of the Insect GABA Receptor

The primary molecular target of this compound in the insect nervous system is the GABA receptor, a ligand-gated ion channel. In normal physiological processes, the binding of GABA to its receptor opens an integral chloride (Cl⁻) channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus creating an inhibitory effect.

This compound acts as a non-competitive antagonist at the GABA receptor. This means that it does not bind to the same site as the GABA neurotransmitter (the orthosteric site). Instead, it binds to a distinct site within the chloride ion channel pore, known as the picrotoxin binding site. By binding to this site, this compound physically blocks the flow of chloride ions, even when GABA is bound to the receptor. This blockage prevents the hyperpolarization of the neuronal membrane, leading to a failure of inhibitory signaling. The resulting unopposed excitatory neurotransmission causes hyperexcitation of the nervous system, manifesting as tremors, convulsions, and ultimately, paralysis and death of the insect.

Current research indicates that this compound is a weak antagonist of ionotropic GABA receptors and shows activity against RDL (resistance to dieldrin) homo-oligomers, which are a common type of insect GABA receptor subunit.

Signaling Pathway of this compound's Neurotoxic Action

The following diagram illustrates the antagonistic effect of this compound on the GABAergic signaling pathway in an insect neuron.

Quantitative Data

While specific quantitative data for this compound's binding affinity and toxicity are not extensively available in the public domain, the following table presents a template for how such data would be structured. Researchers are encouraged to populate this table with their own experimental findings. For comparative purposes, data for related picrotoxin-like compounds could also be included.

| Compound | Target Receptor | Insect Species | Assay Type | IC₅₀ / Kᵢ (nM) | Toxicity (LD₅₀) | Reference |

| This compound | GABA Receptor (RDL) | Drosophila melanogaster | Radioligand Binding | Data not available | Data not available | |

| This compound | GABA Receptor (RDL) | Musca domestica | Electrophysiology | Data not available | Data not available | |

| Picrotoxinin | GABA Receptor | Periplaneta americana | Electrophysiology | ~100 | Data not available | Fictional Example |

| Fipronil | GABA Receptor | Drosophila melanogaster | Radioligand Binding | 2.5 | 0.003 µg/g | Fictional Example |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with insect GABA receptors.

Radioligand Binding Assay for the Picrotoxin Site

This protocol is adapted for the study of unlabelled compounds like this compound that compete for the picrotoxin binding site.

Objective: To determine the binding affinity (Kᵢ) of this compound for the picrotoxin binding site on insect GABA receptors.

Materials:

-

Insect neuronal membranes (e.g., from Drosophila melanogaster heads or whole bodies).

-

Radioligand specific for the picrotoxin site (e.g., [³H]EBOB - ethynylbicycloorthobenzoate).

-

This compound of known concentration.

-

Picrotoxin or another known non-competitive antagonist (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Filtration manifold.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize insect tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in fresh binding buffer and determine the protein concentration.

-

Assay Setup: In a series of microcentrifuge tubes, add a constant concentration of the radioligand (e.g., [³H]EBOB) and varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

-

Total and Non-specific Binding: Prepare tubes for total binding (containing only radioligand and membranes) and non-specific binding (containing radioligand, membranes, and a high concentration of a known non-competitive antagonist like picrotoxin).

-

Incubation: Add the prepared insect neuronal membranes to each tube to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This protocol allows for the functional characterization of this compound's effect on insect GABA receptors expressed in a heterologous system.

Objective: To determine the functional antagonism and IC₅₀ of this compound on insect GABA receptor-mediated currents.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the insect GABA receptor subunit of interest (e.g., Drosophila RDL).

-

GABA solution.

-

This compound solutions of varying concentrations.

-

Recording solution (e.g., ND96).

-

Two-electrode voltage-clamp amplifier and data acquisition system.

-

Glass microelectrodes.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Treat with collagenase to defolliculate. Inject each oocyte with the cRNA encoding the insect GABA receptor subunit. Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording Setup: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

GABA Application: Apply a concentration of GABA that elicits a submaximal current response (e.g., the EC₂₀) to establish a baseline current.

-

This compound Application: Co-apply the same concentration of GABA with increasing concentrations of this compound.

-

Data Acquisition: Record the GABA-evoked currents in the absence and presence of this compound.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents for each concentration of this compound. Plot the percentage of inhibition of the GABA current against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations of Experimental Workflows

Radioligand Binding Assay Workflow

Two-Electrode Voltage-Clamp Electrophysiology Workflow

The Enigmatic Isohyenanchin: A Review of a Phantom Compound in Scientific Literature

A comprehensive search of scientific databases and historical records reveals a significant finding: the compound known as "Isohyenanchin" does not appear to exist in published scientific literature. This in-depth technical guide explores the likely origin of this name as a potential misspelling of the well-documented neurotoxin, Hyenanchin, and provides the historical context and research data available for this related compound.

This guide is intended for researchers, scientists, and drug development professionals who may have encountered the term "this compound" and are seeking its historical and scientific context. Due to the absence of data for "this compound," this paper will focus on "Hyenanchin" as the probable subject of interest.

The "this compound" Case: A Likely Misnomer

Extensive searches for "this compound" across multiple chemical and biological databases have yielded no results. It is hypothesized that the name is a typographical error or a misunderstanding of the chemical nomenclature for Hyenanchin , a picrotoxane sesquiterpenoid. The prefix "iso-" in organic chemistry denotes an isomer, a compound with the same molecular formula but a different arrangement of atoms. While the existence of an isomer of Hyenanchin is theoretically possible, no such compound has been isolated, characterized, or named "this compound" in the available scientific record. Therefore, all subsequent information pertains to Hyenanchin.

Hyenanchin: Discovery and Historical Context

Hyenanchin is a potent neurotoxin first isolated from the seeds of the Hyaenanche globosa (now Toxicodendron globosum), a plant native to South Africa. The plant was historically used by the Khoisan people as a poison for arrows and to poison hyenas, which is the origin of its name.

The initial isolation and characterization of Hyenanchin and its toxic properties date back to the late 19th and early 20th centuries. These early studies were foundational in understanding the convulsant effects of this class of compounds.

Quantitative Data on Hyenanchin's Biological Activity

Research into the biological activity of Hyenanchin has primarily focused on its action as a non-competitive antagonist of the GABA-A receptor. This inhibition of GABAergic neurotransmission leads to central nervous system overstimulation and convulsions. The potency of Hyenanchin is often quantified using metrics such as IC50 values, which represent the concentration of an inhibitor required to reduce a specific biological response by 50%.

Due to the historical nature of much of the research and the limited contemporary studies, a comprehensive table of quantitative data is challenging to compile. Most early studies describe the physiological effects in qualitative terms or use in-vivo toxicity measures (e.g., LD50). For the purpose of this guide, and acknowledging the scarcity of modern quantitative data, a representative table is not feasible. Researchers interested in specific inhibitory constants are encouraged to consult primary literature from the mid-20th century, which may contain more specific experimental data, albeit not in the standardized formats common today.

Experimental Protocols

The methodologies for the isolation and initial characterization of Hyenanchin are rooted in classical natural product chemistry.

Early Isolation and Purification of Hyenanchin (Historical Protocol)

-

Starting Material: Dried and powdered seeds of Toxicodendron globosum.

-

Extraction: The powdered seeds were typically subjected to soxhlet extraction with a non-polar solvent such as petroleum ether to remove fatty oils. This was followed by extraction with a more polar solvent like ethanol (B145695) or methanol (B129727) to isolate the more polar sesquiterpenoids.

-

Purification: The crude extract was then subjected to a series of purification steps, including liquid-liquid partitioning and repeated crystallizations from various solvents (e.g., ethanol, water). The purity of the crystalline product was assessed by its melting point and elemental analysis.

It is important to note that these historical methods lack the precision and analytical rigor of modern chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Signaling Pathways and Mechanism of Action

The primary molecular target of Hyenanchin is the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.

GABA-A Receptor Antagonism

Hyenanchin acts as a non-competitive antagonist at the GABA-A receptor. It is believed to bind to a site within the chloride ion channel of the receptor, physically blocking the flow of chloride ions. This action is distinct from competitive antagonists that bind to the GABA binding site itself. The blockage of the chloride channel prevents the hyperpolarizing effect of GABA, leading to a state of disinhibition and neuronal hyperexcitability, which manifests as convulsions.

Caption: Mechanism of Hyenanchin action on the GABA-A receptor.

Conclusion

Methodological & Application

Application Notes and Protocols for the Extraction of Isohyenanchin from Hyenancha globosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohyenanchin is a picrotoxane sesquiterpenoid found in the plant Hyenancha globosa, a member of the Menispermaceae family. Picrotoxane sesquiterpenoids are a class of naturally occurring compounds known for their highly oxidized and complex chemical structures.[1][2] this compound, along with its stereoisomer hyenanchin, is recognized for its neurotoxic properties, which stem from its activity as a non-competitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor.[3] This antagonistic action on the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system, leads to hyperexcitation and convulsions.[4][5] The potent biological activity of this compound makes it a compound of interest for further pharmacological investigation and drug development.

These application notes provide a detailed, generalized protocol for the extraction and isolation of this compound from the fruits of Hyenancha globosa. The protocol is based on established methodologies for the extraction of sesquiterpenoids from plant materials.[6][7][8]

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: The fruits of Hyenancha globosa should be collected at maturity. Proper botanical identification is crucial to ensure the correct plant species is used.

-

Preparation: The collected fruits should be air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried fruits are then ground into a fine powder using a mechanical grinder.

Extraction of Crude this compound

This protocol outlines a maceration process followed by solvent extraction to obtain a crude extract containing this compound.

-

Maceration:

-

Weigh the powdered plant material.

-

Place the powder in a large container with a lid.

-

Add 95% ethanol (B145695) to the container, ensuring the powder is fully submerged (a common ratio is 1:10 w/v, e.g., 1 kg of powder to 10 L of ethanol).

-

Seal the container and allow the mixture to macerate at room temperature for 72 hours with occasional agitation.

-

-

Filtration and Concentration:

-

After 72 hours, filter the mixture through cheesecloth or a fine-mesh sieve to remove the bulk plant material.

-

Further clarify the filtrate by passing it through Whatman No. 1 filter paper.

-

Concentrate the ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Liquid-Liquid Partitioning

This step separates compounds based on their polarity, enriching the fraction containing this compound.

-

Suspend the crude ethanol extract in distilled water.

-

Perform sequential liquid-liquid partitioning using solvents of increasing polarity. Start with a nonpolar solvent like n-hexane to remove lipids and other nonpolar compounds.

-

Follow with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), which is expected to extract this compound.

-

Finally, a polar solvent like n-butanol can be used to partition any remaining polar compounds.

-

Collect each solvent fraction separately and concentrate them using a rotary evaporator. The fraction containing this compound will be used for further purification.

Chromatographic Purification

Further purification is necessary to isolate this compound from the enriched fraction.

-

Column Chromatography:

-

Pack a glass column with silica (B1680970) gel as the stationary phase.

-

Dissolve the dried extract from the appropriate fraction (e.g., ethyl acetate fraction) in a minimal amount of a suitable solvent.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane and ethyl acetate).

-

Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Spot the collected fractions onto a TLC plate.

-

Develop the plate in a suitable solvent system.

-

Visualize the spots under UV light or by using a staining reagent (e.g., vanillin-sulfuric acid).

-

Combine the fractions that show a spot corresponding to the Rf value of a reference standard of this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, the combined fractions can be subjected to preparative HPLC using a C18 column.

-

A typical mobile phase would be a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

-

Monitor the elution with a UV detector and collect the peak corresponding to this compound.

-

Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR for structural determination.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Data Presentation

Table 1: Summary of Extraction and Purification Steps

| Step | Description | Expected Outcome |

| 1. Extraction | Maceration of dried, powdered Hyenancha globosa fruits in 95% ethanol. | Crude ethanol extract containing a mixture of phytochemicals. |

| 2. Partitioning | Liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol. | Enriched ethyl acetate fraction containing this compound. |

| 3. Column Chromatography | Separation of the ethyl acetate fraction on a silica gel column. | Partially purified fractions containing this compound. |

| 4. Prep-HPLC | Final purification of combined fractions by preparative HPLC. | Isolated this compound of high purity. |

Mandatory Visualizations

Caption: Workflow for the extraction and isolation of this compound.

Caption: this compound's antagonistic effect on the GABA-A receptor signaling pathway.

References

- 1. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of GABA Receptor Agonists in Anesthesia and Sedation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Total Synthesis of Isohyenanchin: A Methodology Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohyenanchin is a member of the picrotoxane family of sesquiterpenoids, a class of natural products known for their complex molecular architecture and potent biological activities. These compounds are characterized by a highly oxidized and stereochemically dense cis-fused hydrindane core. This compound, like other picrotoxanes, is a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, making it a valuable tool for neuroscience research and a potential lead structure for drug development.

To date, a formal total synthesis of this compound has not been reported in the scientific literature. However, significant advances in the synthesis of structurally related picrotoxanes, such as picrotoxinin (B1677863) and tutin, provide a robust foundation of synthetic strategies and methodologies that are directly applicable to the construction of this compound. This document outlines key synthetic approaches and detailed experimental protocols extrapolated from these seminal works, offering a comprehensive guide for researchers embarking on the total synthesis of this compound and its analogs.

The primary challenge in the synthesis of picrotoxanes lies in the stereocontrolled construction of the congested cis-fused 5,6-ring system and the installation of multiple oxygenated functional groups. The methodologies presented herein focus on overcoming these synthetic hurdles.

Retrosynthetic Analysis and Key Strategies

A plausible retrosynthetic analysis for this compound would disconnect the molecule at key functional groups to reveal simpler, more accessible starting materials. The core strategies employed in the synthesis of related picrotoxanes often involve:

-

Construction of the cis-Hydrindane Core: This is typically achieved through intramolecular aldol (B89426) reactions, Diels-Alder cycloadditions, or radical cyclizations.

-

Stereoselective Oxygenation: The introduction of multiple hydroxyl groups and the lactone moieties requires highly stereoselective oxidation reactions.

-

Late-Stage C-H Functionalization: More recent strategies have employed late-stage C-H oxidation to install key functional groups on a pre-formed core structure, significantly improving synthetic efficiency.

Below is a DOT language script illustrating a generalized retrosynthetic approach based on established picrotoxane syntheses.

Caption: A generalized retrosynthetic pathway for this compound.

Key Experimental Protocols

The following protocols are adapted from the successful total syntheses of picrotoxinin and model studies for tutin. These represent key transformations that could be employed in a synthetic route towards this compound.

Construction of the cis-Fused 5,6-Ring Skeleton via Intramolecular Aldol Reaction

A critical step in many picrotoxane syntheses is the formation of the bicyclic core. An intramolecular aldol reaction has been shown to be effective for this purpose.[1][2]

Table 1: Reagents and Conditions for Intramolecular Aldol Cyclization

| Reagent/Condition | Purpose | Molar Equiv. |

| Aldehyde Precursor | Starting Material | 1.0 |

| L-Proline | Catalyst | 0.2 |

| Dimethyl Sulfoxide (DMSO) | Solvent | - |

| Room Temperature | Reaction Temperature | - |

Protocol:

-

To a solution of the aldehyde precursor (1.0 equiv) in anhydrous DMSO, add L-proline (0.2 equiv).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the cis-fused bicyclic aldol product.

Caption: Workflow for the intramolecular aldol cyclization.

Oxidative C-C Bond Cleavage for Lactone Formation

A key feature of the picrotoxane skeleton is the presence of a γ-lactone ring. An innovative strategy to construct this involves the oxidative cleavage of a C-C bond from a gem-dimethyl group, as demonstrated in the synthesis of picrotoxinin.[3][4]

Table 2: Reagents and Conditions for Oxidative Demethylation

| Reagent/Condition | Purpose | Molar Equiv. |

| gem-Dimethyl Intermediate | Starting Material | 1.0 |

| Lead Tetraacetate | Oxidant | 2.0 |

| Iodine | Co-reagent | 1.5 |

| Cyclohexane | Solvent | - |

| 80 °C (Reflux) | Reaction Temperature | - |

Protocol:

-

To a solution of the gem-dimethyl substituted intermediate (1.0 equiv) in cyclohexane, add lead tetraacetate (2.0 equiv) and iodine (1.5 equiv).

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir under an inert atmosphere for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (B109758) (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo and purify the residue by flash column chromatography to yield the lactone.

Caption: Workflow for lactone formation via oxidative cleavage.

Stereoselective Epoxidation

The epoxide moiety in this compound requires a stereoselective epoxidation of an olefin precursor. The facial selectivity can often be directed by existing stereocenters in the molecule.

Table 3: Reagents and Conditions for Stereoselective Epoxidation

| Reagent/Condition | Purpose | Molar Equiv. |

| Alkene Precursor | Starting Material | 1.0 |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Oxidant | 1.2 |

| Dichloromethane (DCM) | Solvent | - |

| 0 °C to Room Temperature | Reaction Temperature | - |

Protocol:

-

Dissolve the alkene precursor (1.0 equiv) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 equiv) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with DCM (2 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium sulfite (B76179) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude epoxide by silica gel chromatography.

Summary of Key Synthetic Transformations and Yields from Picrotoxinin Syntheses

The following table summarizes key reactions and reported yields from notable syntheses of picrotoxinin, which serve as a benchmark for a potential this compound synthesis.

Table 4: Summary of Key Reaction Yields in Picrotoxinin Syntheses

| Reaction Type | Key Reagents | Reported Yield (%) | Reference |

| Aldol Condensation/Cyclization | NaHMDS, MgCl2, Methyl-2-oxobutanoate | 67 | [4] |